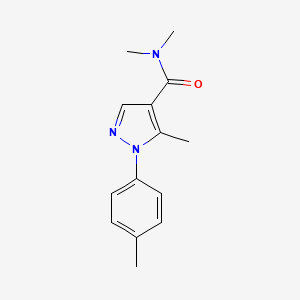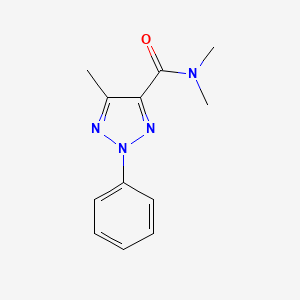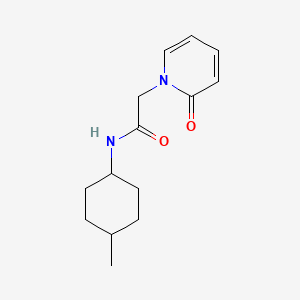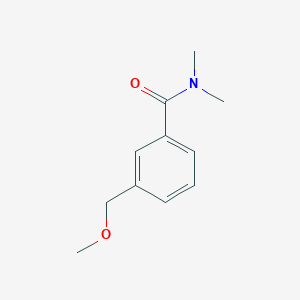
Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone, also known as AFMM, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive drug that has been researched for its potential therapeutic applications. AFMM has been found to possess a similar chemical structure to other cathinone derivatives, such as 4-fluoromethcathinone and 4-methylmethcathinone. The purpose of
作用机制
Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has been found to bind to the monoamine transporters with high affinity. This binding leads to the inhibition of the reuptake of neurotransmitters, resulting in an increase in their extracellular concentrations. Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has been shown to have a higher affinity for the dopamine transporter than for the serotonin and norepinephrine transporters.
Biochemical and Physiological Effects:
Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has been found to produce a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, indicating its potential stimulant properties. Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has also been found to increase the release of dopamine and serotonin in the brain, leading to an increase in their extracellular concentrations. This increase in neurotransmitter release is thought to be responsible for the euphoric and rewarding effects of Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone.
实验室实验的优点和局限性
Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower doses in experiments. This can reduce the risk of toxicity and adverse effects. Another advantage is its high selectivity for the dopamine transporter, which allows for the study of the specific effects of dopamine on behavior and physiology. However, one limitation is the lack of information on the long-term effects of Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone on the brain and body. Another limitation is the potential for abuse and addiction, which can limit its use in clinical research.
未来方向
There are several future directions for the research on Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone. One direction is the study of its potential therapeutic applications, such as in the treatment of depression and addiction. Another direction is the investigation of its mechanism of action and its effects on the brain and body. This can provide insights into the development of new drugs for the treatment of psychiatric disorders. Additionally, the development of new synthetic methods for Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone can improve its yield and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone is a synthetic compound that has been extensively researched for its potential therapeutic applications. It possesses a high affinity for the monoamine transporters and has been shown to inhibit the reuptake of neurotransmitters, leading to an increase in their extracellular concentrations. Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has several advantages and limitations for lab experiments, and there are several future directions for its research. The study of Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone can provide insights into the development of new drugs for the treatment of psychiatric disorders.
合成方法
The synthesis of Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone involves the reaction between 3-fluoro-4-methylbenzaldehyde and azetidine in the presence of a reducing agent. The resulting product is purified using column chromatography. The yield of Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone is reported to be around 70-80%.
科学研究应用
Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has been extensively researched for its potential therapeutic applications. It has been found to possess a high affinity for the monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their extracellular concentrations. This mechanism of action is similar to that of other psychoactive drugs, such as cocaine and amphetamines.
属性
IUPAC Name |
azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-8-3-4-9(7-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQCRZFKAWZHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)







![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)

![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)


